molecular formula C23H26N6O2S B1684434 4-(4-Methyl-piperazin-1-yl)-N-[5-(2-thiophen-2-yl-acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-benzamide CAS No. 398493-74-8

4-(4-Methyl-piperazin-1-yl)-N-[5-(2-thiophen-2-yl-acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-benzamide

Cat. No. B1684434
M. Wt: 450.6 g/mol
InChI Key: BMCKWRUTJXVUFF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic compound, a coordination compound, etc.), and what functional groups it contains.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, the reaction conditions, and the steps involved in the synthesis.



Molecular Structure Analysis

This involves examining the structure of the molecule, including its geometry, the types of bonds it contains (for example, single bonds, double bonds, etc.), and any interesting features of its structure.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This could include reactions with other compounds, decomposition reactions, and so on.



Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Antibacterial and Biofilm Inhibitory Activities

  • Novel derivatives containing the piperazine moiety have been synthesized and evaluated for their in vitro antibacterial and cytotoxic activities. For example, a compound similar to the one demonstrated strong antibacterial efficacies and biofilm inhibition activities, surpassing the effectiveness of the reference antibiotic Ciprofloxacin in certain cases (Mekky & Sanad, 2020).

Heterocyclic Synthesis

  • The compound's core structure has been utilized in the synthesis of various heterocyclic compounds. This has been instrumental in creating diverse derivatives with potential biological activities, such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Interaction with CB1 Cannabinoid Receptor

  • In a related compound, the piperazinyl moiety has been shown to interact with the CB1 cannabinoid receptor. This interaction is key to understanding the pharmacological profile and potential therapeutic applications of these compounds (Shim et al., 2002).

Dual Antidepressant Drugs

  • Piperazine derivatives have been synthesized and evaluated for their in vitro affinity to 5-HT1A receptors and serotonin reuptake inhibition, highlighting their potential as dual antidepressant drugs (Orus et al., 2002).

Anti-Inflammatory Activity

  • Similar compounds have been synthesized and evaluated for their anti-inflammatory activity, demonstrating significant in vitro and in vivo effects. This includes membrane stabilization and inhibition of edema in animal models (Ahmed et al., 2017).

Anticancer Evaluation

  • Certain derivatives with a piperazine substituent have shown promising anticancer activities in vitro. This highlights the potential of these compounds in cancer therapy (Turov, 2020).

QSAR of Benzothiazoles Derived Substituted Piperazine Derivatives

  • Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on derivatives to understand their molecular properties and activities. This aids in the rational design of more effective drugs (Al-Masoudi et al., 2011).

Metabolism in Chronic Myelogenous Leukemia Patients

  • Studies on the metabolism of related antineoplastic tyrosine kinase inhibitors in CML patients reveal insights into the metabolic pathways, helping to optimize drug design and efficacy (Gong et al., 2010).

Safety And Hazards

This would involve studying any potential hazards associated with the compound, such as toxicity, flammability, environmental impact, etc.


Future Directions

This would involve discussing potential future research directions. This could include potential applications of the compound, further studies that could be done to understand its properties, etc.


I hope this helps! If you have any more specific questions about this compound or about these topics, feel free to ask!


properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-N-[5-(2-thiophen-2-ylacetyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2S/c1-27-8-10-28(11-9-27)17-6-4-16(5-7-17)23(31)24-22-19-14-29(15-20(19)25-26-22)21(30)13-18-3-2-12-32-18/h2-7,12H,8-11,13-15H2,1H3,(H2,24,25,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCKWRUTJXVUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)CC5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperazin-1-yl)-N-(5-(2-(thiophen-2-yl)acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methyl-piperazin-1-yl)-N-[5-(2-thiophen-2-yl-acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-benzamide
Reactant of Route 2
Reactant of Route 2
4-(4-Methyl-piperazin-1-yl)-N-[5-(2-thiophen-2-yl-acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-benzamide
Reactant of Route 3
Reactant of Route 3
4-(4-Methyl-piperazin-1-yl)-N-[5-(2-thiophen-2-yl-acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-benzamide
Reactant of Route 4
4-(4-Methyl-piperazin-1-yl)-N-[5-(2-thiophen-2-yl-acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-benzamide
Reactant of Route 5
Reactant of Route 5
4-(4-Methyl-piperazin-1-yl)-N-[5-(2-thiophen-2-yl-acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-benzamide
Reactant of Route 6
4-(4-Methyl-piperazin-1-yl)-N-[5-(2-thiophen-2-yl-acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-benzamide

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